molecular formula C15H15ClN2O3S B4237877 5-[(2-Chlorobenzyl)sulfamoyl]-2-methylbenzamide

5-[(2-Chlorobenzyl)sulfamoyl]-2-methylbenzamide

Cat. No.: B4237877
M. Wt: 338.8 g/mol
InChI Key: PUTTYCIZUVPROU-UHFFFAOYSA-N
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Description

5-[(2-Chlorobenzyl)sulfamoyl]-2-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a 2-chlorobenzylamino group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorobenzyl)sulfamoyl]-2-methylbenzamide typically involves multiple steps:

    Formation of 2-chlorobenzylamine: This can be achieved by the reduction of 2-chlorobenzonitrile using a reducing agent such as lithium aluminum hydride.

    Sulfonylation: The 2-chlorobenzylamine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide intermediate.

    Amidation: The final step involves the reaction of the sulfonamide intermediate with 2-methylbenzoic acid or its derivatives under coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.

    Reduction: Reduction of the sulfonyl group can yield thiol derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-Chlorobenzyl)sulfamoyl]-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological systems, providing insights into enzyme inhibition and protein binding.

Mechanism of Action

The mechanism by which 5-[(2-Chlorobenzyl)sulfamoyl]-2-methylbenzamide exerts its effects depends on its application:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: The compound can interact with specific receptors on cell surfaces, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-ethoxybenzamide
  • 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-fluorobenzamide

Uniqueness

5-[(2-Chlorobenzyl)sulfamoyl]-2-methylbenzamide is unique due to the presence of the methyl group, which can influence its reactivity and interactions with biological targets. This subtle difference can lead to variations in its pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfamoyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-10-6-7-12(8-13(10)15(17)19)22(20,21)18-9-11-4-2-3-5-14(11)16/h2-8,18H,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTTYCIZUVPROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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